molecular formula C32H67N2O+ B14249157 N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium CAS No. 188665-72-7

N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium

Cat. No.: B14249157
CAS No.: 188665-72-7
M. Wt: 495.9 g/mol
InChI Key: BYUMCMFNKAGXAI-UHFFFAOYSA-O
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Description

N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium: is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a long octadecanoyl chain, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium typically involves a multi-step process. One common method includes the reaction of butan-1-amine with octadecanoyl chloride to form the intermediate N-[2-(octadecanoylamino)ethyl]butan-1-amine. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Chemistry: In chemistry, N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Biology: The compound has applications in biological research, particularly in the study of cell membranes and ion channels. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in membrane studies.

Medicine: In medicine, this compound is explored for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial drugs.

Industry: Industrially, this compound is used in the formulation of surfactants and detergents. Its amphiphilic nature allows it to reduce surface tension and enhance the cleaning properties of detergents.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium involves its interaction with cell membranes. The long octadecanoyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The quaternary ammonium group also interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

  • N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride
  • N,N-Dibutyl-N-ethylbutan-1-aminium ethyl sulfate

Comparison: N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium is unique due to its long octadecanoyl chain, which imparts distinct properties compared to other similar compounds. While other quaternary ammonium compounds like N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride and N,N-Dibutyl-N-ethylbutan-1-aminium ethyl sulfate have shorter alkyl chains, the long chain in this compound enhances its ability to interact with lipid bilayers, making it more effective in applications involving membrane disruption.

Properties

CAS No.

188665-72-7

Molecular Formula

C32H67N2O+

Molecular Weight

495.9 g/mol

IUPAC Name

tributyl-[2-(octadecanoylamino)ethyl]azanium

InChI

InChI=1S/C32H66N2O/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)33-27-31-34(28-10-6-2,29-11-7-3)30-12-8-4/h5-31H2,1-4H3/p+1

InChI Key

BYUMCMFNKAGXAI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCCC)(CCCC)CCCC

Origin of Product

United States

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